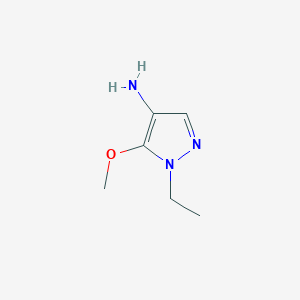![molecular formula C10H10N2O2 B13921280 Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
Methyl 4-[amino(cyano)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[amino(cyano)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a cyano group, and a methyl ester group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[amino(cyano)methyl]benzoate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the esterification of 4-aminobenzoic acid with methyl salicylate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[amino(cyano)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide as a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[amino(cyano)methyl]benzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of guanidine alkaloids, such as (±)-martinelline and (±)-martinellic acid.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical structure.
Materials Science: It can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[amino(cyano)methyl]benzoate involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: This compound is similar in structure but lacks the cyano group.
Methyl 4-cyanobenzoate: This compound has a cyano group but lacks the amino group.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
methyl 4-[amino(cyano)methyl]benzoate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,9H,12H2,1H3 |
Clave InChI |
HQAFTZSXUUXXCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)






![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)

![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)

![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)


